Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III)
Overview
Description
Synthesis Analysis
The synthesis of pyrazine derivatives, including structures similar to 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine, often involves the condensation of dicarbonyl compounds with aminopyrazine or similar precursors. Mederski et al. (2003) demonstrated the preparation of chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, suggesting a potential pathway for synthesizing related compounds (Mederski, Kux, Knoth, & Schwarzkopf-Hofmann, 2003).
Molecular Structure Analysis
Barclay et al. (1998) provided insights into the crystal structure of a closely related compound, 2,5-diamino-3,6-dichloropyrazine, highlighting the planarity and hydrogen-bonding patterns that might be relevant for understanding the structure of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Barclay, Cordes, Oakley, Preuss, & Zhang, 1998).
Chemical Reactions and Properties
Sakthivel et al. (2014) conducted vibrational spectral analysis on a similar pyrazine derivative, providing valuable information on the compound's reactivity and stability. This study could serve as a reference for understanding the chemical behavior of 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine (Sakthivel, Alagesan, Al‐Saadi, Renuga, & Muthu, 2014).
Physical Properties Analysis
The physical properties of pyrazine derivatives are often characterized by their melting points, solubility, and crystal density. Ma et al. (2017) described the synthesis and properties of a high-performance energetic material, which might share some physical properties with the compound , highlighting the importance of crystal density and melting points in assessing material performance (Ma, Lu, Liao, Huang, Liu, Li, & Fan, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies like that by Kalgutkar et al. (2007), which explored the genotoxicity of a novel 5-HT2C receptor agonist, providing insights into the metabolic activation and reactivity of pyrazine derivatives (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, Soliman, & Schildknegt, 2007).
Scientific Research Applications
Preparation of Phthalocyanine Radical Complexes : Tris(2,2,6,6-tetramethyl-3,5-heptanedionato) complexes of rare-earth elements react with lithium phthalocyanine to form stable phthalocyanine radical complexes, indicating potential applications in materials science (Sugimoto, Higashi, & Mori, 1983).
Living Radical Polymerization of Styrene : The compound has been evaluated as a catalyst for the living radical polymerization of styrene initiated by titanium-catalyzed epoxide radical ring opening. It showed no polymerization activity, contrasting with other titanium complexes which exhibited preliminary living features (Asandei & Moran, 2005).
Thin Film Growth via MOCVD Technique : Tris(2,2,6,6-tetramethyl-3, 5-heptanedionato) Cobalt (III) has been used in the metal-organic chemical vapor deposition (MOCVD) technique for the growth of Ti1-xCoxO2 thin films, indicating its utility in thin-film fabrication (Saragih, Supriyanto, Arifin, & Barmawi, 2006).
Synthesis of Vinyl Carbamates : Ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has been reported as an efficient catalyst for regioselective synthesis of vinyl carbamates using carbon dioxide, secondary amines, and alkynes, suggesting potential catalytic applications of similar tris(2,2,6,6-tetramethyl-3,5-heptanedionato) complexes (Patil, Tambade, Nandurkar, & Bhanage, 2008).
Atomic Layer Deposition of TbF3 Thin Films : An atomic layer deposition (ALD) process for TbF3 using tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium demonstrates the applicability of this compound class in creating highly pure, crystalline thin films for optical applications (Atosuo et al., 2021).
Future Directions
properties
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;titanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCBFXOQZJSCHZ-LWTKGLMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ti] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.